3-(2-Nitro-benzyl)-piperazin-2-one
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Overview
Description
®-3-(2-NITRO-BENZYL)-PIPERAZIN-2-ONE is a chemical compound characterized by the presence of a piperazine ring substituted with a 2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2-NITRO-BENZYL)-PIPERAZIN-2-ONE typically involves the reaction of piperazine with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: The nitro group in ®-3-(2-NITRO-BENZYL)-PIPERAZIN-2-ONE can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl position is reactive and can undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed:
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-3-(2-NITRO-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a photoremovable protecting group in biochemical studies.
Industry: Utilized in the development of photodegradable polymers and materials.
Mechanism of Action
The mechanism of action of ®-3-(2-NITRO-BENZYL)-PIPERAZIN-2-ONE involves the photolysis of the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the release of the active compound. This process is often used in the development of photoremovable protecting groups, where the compound is activated by light to release a biologically active molecule .
Comparison with Similar Compounds
®-2-(2-NITRO-BENZYL)-PIPERAZINE: Similar structure but lacks the ketone group.
2-NITROBENZYL ALCOHOL: Contains a nitrobenzyl group but with an alcohol functional group instead of a piperazine ring.
Uniqueness: ®-3-(2-NITRO-BENZYL)-PIPERAZIN-2-ONE is unique due to the presence of both the piperazine ring and the nitrobenzyl group, which confer specific chemical reactivity and potential for use in photochemical applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-[(2-nitrophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13N3O3/c15-11-9(12-5-6-13-11)7-8-3-1-2-4-10(8)14(16)17/h1-4,9,12H,5-7H2,(H,13,15) |
InChI Key |
AVWFKFYAVYPARS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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